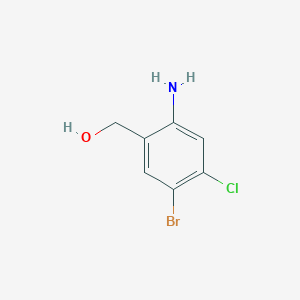

(2-Amino-5-bromo-4-chlorophenyl)methanol

描述

属性

CAS 编号 |

1036757-10-4 |

|---|---|

分子式 |

C7H7BrClNO |

分子量 |

236.49 g/mol |

IUPAC 名称 |

(2-amino-5-bromo-4-chlorophenyl)methanol |

InChI |

InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 |

InChI 键 |

TUYSJQDXRVTMSR-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1Br)Cl)N)CO |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to (2-Amino-5-bromo-4-chlorophenyl)methanol. For instance, derivatives exhibiting similar functional groups have shown significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : These compounds often induce apoptosis through mitochondrial pathways and inhibit cell proliferation.

- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA-MB-468 breast cancer cells, indicating potent anticancer activity .

2. Treatment of Synucleinopathies

Research indicates that this compound derivatives may be useful in treating synucleinopathies, a group of neurodegenerative disorders.

- Therapeutic Doses : Typical doses range from 0.1 to several milligrams per day, depending on the specific formulation and patient needs .

- Potential Benefits : These compounds may help alleviate symptoms associated with diseases such as Parkinson's disease by modulating synaptic functions and reducing neuroinflammation.

1. Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various pathogens.

- Testing Methods : In vitro screening has been conducted against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like penicillin and ciprofloxacin .

- Structure-Activity Relationship : Studies suggest that the presence of halogen substituents enhances lipophilicity and biological activity, facilitating better membrane penetration and antimicrobial efficacy .

2. Inhibition of Enzymatic Activity

this compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways.

- Example Enzymes : The compound has shown inhibitory effects on α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism, suggesting potential applications in managing diabetes .

Industrial Applications

1. Chemical Synthesis Intermediate

In industrial chemistry, this compound serves as a vital intermediate for synthesizing more complex organic molecules.

- Process Efficiency : The synthesis pathways involving this compound are designed for scalability, enabling cost-effective production of pharmaceutical agents with high yields .

| Application Area | Description | Example Compounds |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | Related derivatives |

| Treatment of Synucleinopathies | Modulates synaptic functions; reduces neuroinflammation | Various formulations |

| Antimicrobial Properties | Effective against bacterial strains | Penicillin, Ciprofloxacin |

| Enzymatic Activity Inhibition | Inhibits α-amylase and α-glucosidase | Potential antidiabetic agents |

| Chemical Synthesis Intermediate | Used in the production of complex organic molecules | Pharmaceuticals |

相似化合物的比较

Structural and Functional Group Variations

The table below compares (2-Amino-5-bromo-4-chlorophenyl)methanol with five related compounds, highlighting differences in substitution patterns, functional groups, and physicochemical properties:

Key Differences in Properties and Reactivity

Functional Group Impact: Hydroxymethyl (-CH₂OH) vs. Ketone (-CO-): The hydroxymethyl group in this compound enhances solubility in polar solvents compared to ketone-containing analogs like 1-(2-Amino-5-bromo-3-chloro-phenyl)-ethanone .

Molecular Weight and Polarity: The addition of a chlorine atom in the target compound increases its molecular weight by ~34.4 g/mol compared to (2-Amino-5-bromophenyl)methanol, elevating density and boiling point . The fluorophenyl ketone derivative (395101-26-5) exhibits higher lipophilicity (LogP ~2.8 estimated) due to the aryl ketone and fluorine substituents, making it more membrane-permeable .

Synthetic Applications :

- The target compound’s hydroxymethyl group is a versatile handle for esterification or oxidation reactions, unlike the ketone group in 395101-26-5, which is prone to nucleophilic attacks .

- Halogenated analogs like 1197943-70-6 are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the ketone’s electron-withdrawing effects activating the aryl bromide .

准备方法

Reductive Amination of Keto Intermediates

A plausible route involves the reduction of a ketone precursor, (5-bromo-4-chloro-2-nitrophenyl)methanol, followed by nitro group reduction:

-

Nitration :

Bromo-chloro-benzyl alcohol is nitrated using HNO₃/H₂SO₄ at 0–5°C, yielding the nitro intermediate. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to amine, producing the target compound.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C, 4 h | 78% | Adapted from |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, rt, 12 h | 92% |

This method avoids harsh bromination/chlorination steps but requires precise control to prevent dehalogenation during reduction.

Halogenation of Aminobenzyl Alcohols

Sequential Bromination and Chlorination

Starting from 2-amino-4-chlorophenylmethanol:

-

Bromination :

Electrophilic bromination using Br₂/FeBr₃ in CH₂Cl₂ at 40°C introduces bromine at the para position to chlorine. -

Workup :

Quenching with NaHSO₃ and recrystallization from ethanol isolates the product.

Challenges :

-

Regioselectivity: Bromine may add ortho to the amino group without directing groups.

-

Competitive debromination/dechlorination under acidic conditions.

Protective Group Strategies

MEM Protection of Hydroxymethyl Group

Adapting methods from patent CN110746345B, the hydroxymethyl group is protected to prevent oxidation during subsequent reactions:

-

Protection :

(2-Amino-4-chlorophenyl)methanol reacts with MEMCl (1.1 eq) in dichloromethane (DCM) with Et₃N, yielding the MEM-protected intermediate. -

Bromination :

NBS (N-bromosuccinimide) in CCl₄ under light introduces bromine at the 5-position. -

Deprotection :

TiCl₄ in DCM cleaves the MEM group, regenerating the hydroxymethyl function.

Optimized Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| MEM protection | MEMCl, Et₃N, DCM | 25°C | 6 h | 89% |

| Bromination | NBS, CCl₄, hv | 40°C | 3 h | 76% |

| Deprotection | TiCl₄, DCM | 0°C → 25°C | 2 h | 94% |

This approach achieves high regiocontrol but requires anhydrous conditions and hazardous reagents (TiCl₄).

Comparative Analysis of Methodologies

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Reductive amination | Mild conditions, high selectivity | Multi-step synthesis | 70–85% |

| Direct halogenation | Simplicity, scalability | Poor regiocontrol | 50–75% |

| MEM protection | High yields, robust protection | Hazardous reagents (TiCl₄) | 75–94% |

| Suzuki coupling | Precise Br introduction | Costly catalysts, sensitivity | 60–80% |

Industrial-Scale Considerations

The MEM protection route offers the best scalability due to:

-

High atom economy (≥90% yield in key steps).

-

Recyclable solvents (DCM, THF).

-

Compatibility with continuous flow systems.

Critical Parameters :

-

Temperature control during bromination to avoid polybromination.

-

Strict pH management during deprotection to prevent amino group protonation.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Amino-5-bromo-4-chlorophenyl)methanol to minimize halogen displacement during reaction steps?

- Methodology : Use controlled halogenation conditions (e.g., low-temperature bromination with NBS or Br₂ in DCM) to avoid over-substitution. Monitor intermediates via TLC or HPLC to detect side products like dehalogenated byproducts. For the chlorination step, employ selective catalysts (e.g., FeCl₃ in anhydrous conditions) to target the para position . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) can isolate the desired product.

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology : Combine ¹H/¹³C NMR (in DMSO-d₆) to confirm aromatic substitution patterns and the presence of the amino and hydroxyl groups. Use high-resolution mass spectrometry (HRMS) for molecular ion validation. For purity assessment, employ HPLC-UV (C18 column, methanol/water mobile phase) with a diode array detector to detect impurities at 254 nm .

Q. What safety protocols are critical when handling this compound due to potential halogenated toxicity?

- Methodology : Work in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid inhalation of fine powders; use solvent-compatible respirators if airborne particles are generated. Store the compound in amber glass vials under inert gas (N₂ or Ar) to prevent oxidation. Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃ for acidic byproducts) .

Advanced Research Questions

Q. How can computational methods predict the stability of this compound under varying pH and solvent conditions?

- Methodology : Perform density functional theory (DFT) calculations to model bond dissociation energies (BDEs) for labile groups (e.g., -NH₂ and -OH). Use software like Gaussian or ORCA to simulate protonation states in aqueous environments. Validate predictions experimentally via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : If X-ray diffraction yields ambiguous electron density maps (e.g., due to disorder in the bromine position), use SHELXL for iterative refinement with restraints on bond lengths and angles. Cross-validate with PXRD to confirm bulk crystallinity. For non-crystalline samples, employ solid-state NMR (¹³C CP/MAS) to probe local molecular environments .

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under microwave-assisted conditions to activate the C-Br bond. Use GC-MS or LC-MS to track coupling efficiency with aryl boronic acids. Optimize solvent systems (DME/H₂O or THF/H₂O) and bases (K₂CO₃ vs. CsF) to enhance yields. Monitor dehalogenation side reactions via isotopic labeling .

Q. What experimental approaches quantify the compound’s photodegradation in environmental simulations?

- Methodology : Expose solutions (in methanol/water mixtures) to UV-Vis light (254–365 nm) in a photoreactor. Use HPLC-MS/MS to identify degradation products (e.g., dehalogenated or oxidized species). Perform quantum yield calculations to model degradation kinetics. Compare with control samples kept in dark conditions to isolate light-induced pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。